![molecular formula C13H11ClFNOS B5871214 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the regulation of pain, reward, and addiction. In
Mecanismo De Acción
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the analgesic and rewarding effects of opioids, as well as the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reduction of drug-seeking behavior, and the attenuation of opioid withdrawal symptoms. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, reward, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor's role in various physiological and pathological conditions. However, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has some limitations, including its relatively low potency compared to other mu-opioid receptor antagonists, and its potential for off-target effects on other receptors.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide and the mu-opioid receptor. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in clinical settings. Another area of interest is the investigation of the role of the mu-opioid receptor in chronic pain conditions, as well as the development of new therapies for these conditions. Additionally, further research is needed to understand the complex interactions between the mu-opioid receptor and other neurotransmitter systems, such as the endocannabinoid system, and their implications for drug addiction and pain management.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-fluoroacetophenone with thiosemicarbazide to form 4-fluorophenylthiosemicarbazide. This intermediate is then reacted with 2-bromoethylchloride to form 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been extensively used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological conditions. It has been shown to block the analgesic effects of opioids, suggesting that the mu-opioid receptor is the primary target for pain relief. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has also been used to investigate the role of the mu-opioid receptor in drug addiction, as it can block the rewarding effects of opioids and reduce drug-seeking behavior.
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKFYQDMODITCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
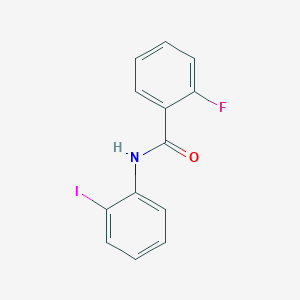

![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
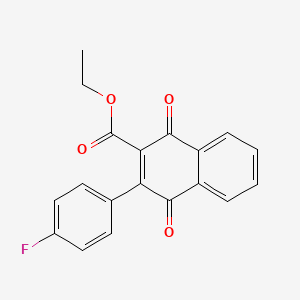
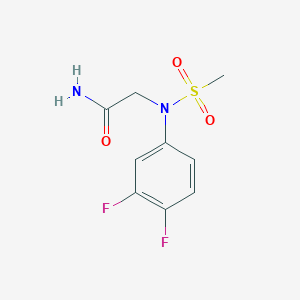
![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)

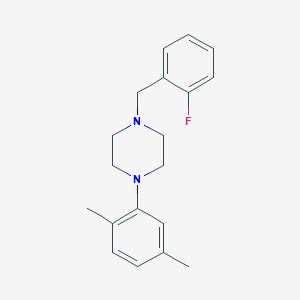
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)
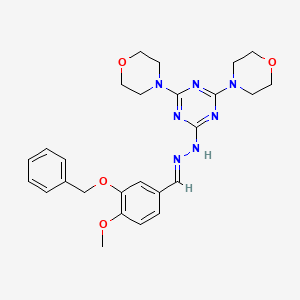
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)